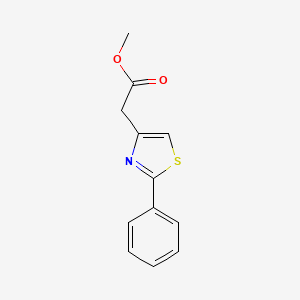

Methyl 2-(2-phenylthiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-phenylthiazol-4-yl)acetate: is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-phenylthiazol-4-yl)acetate typically involves the reaction of 2-phenylthiazole with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-phenylthiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thioethers using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-phenylthiazol-4-yl)acetate has demonstrated promising anticancer properties in several studies. Its derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

Case Studies:

- In Vitro Cytotoxicity : A study evaluated the compound's antiproliferative activity against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated significant inhibition of cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of tubulin polymerization, a crucial process for cancer cell division. This was evidenced by structural modifications leading to enhanced potency against melanoma and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound and its derivatives against various bacterial strains.

Findings:

- Antibacterial Activity : A set of thiazole derivatives was tested against gram-positive and gram-negative bacteria. While the activity was generally weaker than reference drugs like ketoconazole, some compounds showed moderate effectiveness with MIC values ranging from 100 to 400 µg/ml .

Anticonvulsant Potential

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to this compound.

Research Insights:

- Anticonvulsant Screening : Compounds derived from thiazole structures exhibited significant anticonvulsant activity in animal models. The structure-activity relationship indicated that specific substitutions on the thiazole ring could enhance efficacy against seizures .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and biological activity.

Synthetic Approaches:

- Multistep Synthesis : The synthesis often employs methods such as Knoevenagel condensation and one-pot reactions to produce thiazole derivatives with varying substituents that influence their biological activities .

Summary Table of Applications

| Application | Biological Activity | Notable Findings |

|---|---|---|

| Anticancer | Significant cytotoxicity | IC50 values comparable to cisplatin |

| Antimicrobial | Moderate antibacterial activity | MIC values between 100 - 400 µg/ml |

| Anticonvulsant | Effective in seizure models | Enhanced activity with specific thiazole substitutions |

Mechanism of Action

The mechanism of action of Methyl 2-(2-phenylthiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

2-Phenylthiazole: Shares the thiazole ring structure but lacks the ester group.

Methyl 2-(2-thiazolyl)acetate: Similar structure but without the phenyl group.

Thiazole-4-carboxylic acid: Contains the thiazole ring with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 2-(2-phenylthiazol-4-yl)acetate is unique due to the presence of both phenyl and ester groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science .

Biological Activity

Methyl 2-(2-phenylthiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with methyl acetate. The compound can be characterized using various spectral methods such as NMR and mass spectrometry, confirming its structure and purity.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds similar to this compound demonstrated notable activity against human carcinoma cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB231 | 3.92 |

| HeLa | 11.4 |

These findings suggest that this compound may act through mechanisms such as inducing apoptosis or disrupting cell cycle progression, although specific mechanisms for this compound require further investigation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that thiazole derivatives exhibit moderate to good antimicrobial effects against various pathogens. For instance, a series of synthesized thiazole derivatives showed promising results in inhibiting bacterial growth, with some compounds demonstrating effectiveness comparable to standard antibiotics .

Case Studies and Research Findings

- Antiproliferative Studies : A comprehensive evaluation of thiazole derivatives, including this compound, showed that structural variations significantly influence biological activity. Compounds with specific functional groups exhibited enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Evaluation : A study focusing on the antimicrobial properties of thiazole derivatives found that several compounds, including those related to this compound, displayed notable inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was associated with increased antimicrobial efficacy .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the thiazole ring and the phenyl substituents significantly affect both anticancer and antimicrobial activities. For example, introducing halogen atoms or varying alkyl substituents can enhance the potency of these compounds .

Properties

IUPAC Name |

methyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-11(14)7-10-8-16-12(13-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGHQMPJPZDYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.